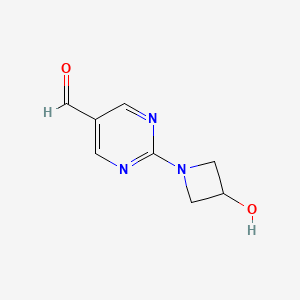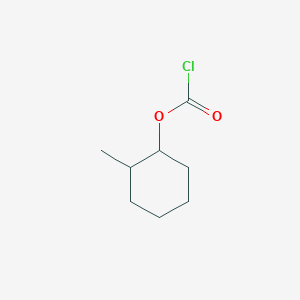
2-Methylcyclohexyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of a chloroformate group (ROC(O)Cl). These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
2-Methylcyclohexyl chloroformate can be synthesized through the reaction of 2-methylcyclohexanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
[ \text{COCl}_2 + \text{2-Methylcyclohexanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The reaction is typically carried out at low temperatures to minimize the formation of by-products and to ensure high yields of the desired product .
Analyse Des Réactions Chimiques
2-Methylcyclohexyl chloroformate undergoes various chemical reactions, including:
-
Reaction with Amines: : It reacts with amines to form carbamates. This reaction is typically carried out in the presence of a base to absorb the hydrochloric acid formed. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)-N(H)R’} + \text{HCl} ]
-
Reaction with Alcohols: : It reacts with alcohols to form carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)-OR’} + \text{HCl} ]
-
Reaction with Carboxylic Acids: : It reacts with carboxylic acids to form mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)-OC(O)R’} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid formed .
Applications De Recherche Scientifique
2-Methylcyclohexyl chloroformate is used in various scientific research applications, including:
Organic Synthesis:
Metabolite Profiling: It is used in the quantitative analysis of metabolites containing amino and carboxylic groups.
Mécanisme D'action
The mechanism of action of 2-Methylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction typically proceeds via a substitution nucleophilic internal mechanism, resulting in the formation of carbamates, carbonate esters, or mixed anhydrides .
Comparaison Avec Des Composés Similaires
2-Methylcyclohexyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity and are used in similar applications. this compound is unique due to its cyclohexyl ring structure, which can impart different steric and electronic properties compared to linear or aromatic chloroformates .
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
These compounds are used in various organic synthesis and analytical applications, similar to this compound .
Propriétés
Formule moléculaire |
C8H13ClO2 |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(2-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h6-7H,2-5H2,1H3 |
Clé InChI |
RKEOVSXUOPSKEM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



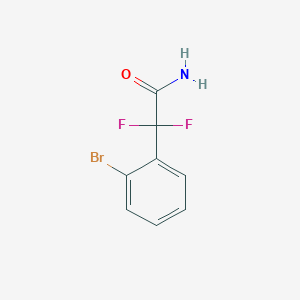
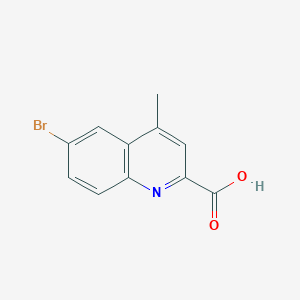
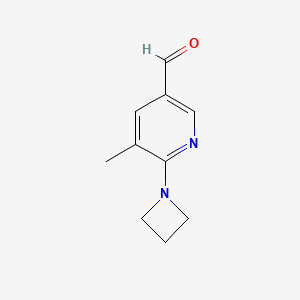
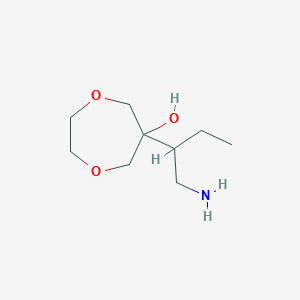
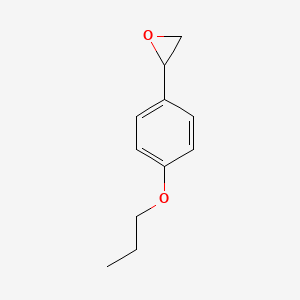
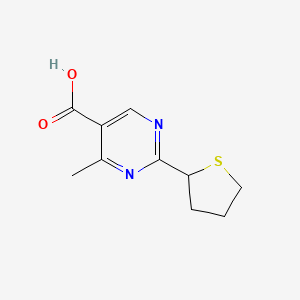
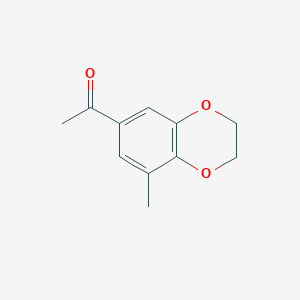
![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
